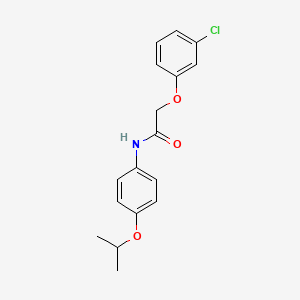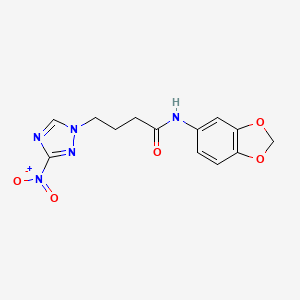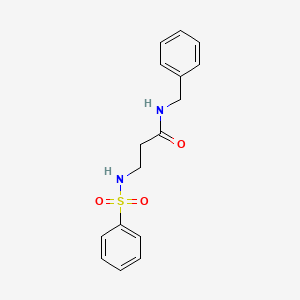
2-(1-naphthylamino)-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-(1-naphthylamino)-2,4,6-cycloheptatrien-1-one often involves complex organic transformations. For instance, a gold-catalyzed synthetic protocol was developed for constructing 1,2-dihydro[c][2,7]naphthyridines from related compounds, demonstrating new C-C and C-N bond formations via a specific type of cyclization and condensation (Goutham et al., 2017). Similarly, Cu(I)-catalyzed reactions have been used to synthesize functionalized 1-naphthylamines, showcasing the versatility in synthesizing such complex molecules (Su et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds like 2-(1-naphthylamino)-2,4,6-cycloheptatrien-1-one often features unique arrangements conducive to specific interactions. A study elucidating the crystal structure of a related compound revealed significant insights into inter- and intramolecular hydrogen bonding and the orientation of various molecular groups (Abdel-Jalil et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving similar compounds often lead to the formation of complex molecular structures. For example, a photoaddition reaction of acenaphthenequinone to cycloheptatriene resulted in various cycloadducts, highlighting the compound's reactivity under specific conditions (Takeshita et al., 1977).
Physical Properties Analysis
The physical properties of these compounds can be quite varied. For instance, the synthesis and characterization of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate provided insights into the compound's crystalline structure and stabilization mechanisms (Dong & Quan, 2000).
Propiedades
IUPAC Name |
2-(naphthalen-1-ylamino)cyclohepta-2,4,6-trien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-12-3-1-2-10-16(17)18-15-11-6-8-13-7-4-5-9-14(13)15/h1-12H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQAJMQOXKVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthylamino)-2,4,6-cycloheptatrien-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5672131.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5672143.png)
![8-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]quinoline](/img/structure/B5672149.png)



![3-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5672178.png)




![3-(2-fluorophenyl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5672229.png)
